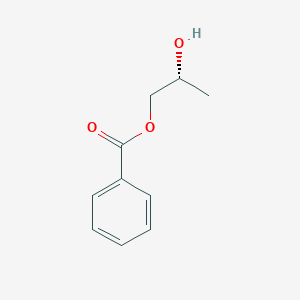

(R)-2-Hydroxypropyl benzoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

[(2R)-2-hydroxypropyl] benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYRDAWUOAHQIE-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC(=O)C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103548-13-6 | |

| Record name | 2-Hydroxypropyl benzoate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103548136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYPROPYL BENZOATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24RPZ12L6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Importance of Chiral Ester Scaffolds in Advanced Organic Synthesis

Chiral ester scaffolds are fundamental building blocks in the field of advanced organic synthesis, primarily due to their prevalence in biologically active molecules and their versatility as synthetic intermediates. Chirality, the property of a molecule being non-superimposable on its mirror image, is a key factor in the efficacy and safety of many pharmaceuticals. numberanalytics.com The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit vastly different pharmacological activities. One enantiomer might provide a desired therapeutic effect, while the other could be inactive or even cause harmful side effects. researchgate.netwikipedia.org

The strategic incorporation of chiral ester functionalities allows chemists to construct complex molecular architectures with a high degree of stereocontrol. These scaffolds can be readily transformed into a wide array of other functional groups, making them invaluable in the total synthesis of natural products and the development of new drugs. researchgate.net The ability to selectively synthesize one enantiomer over the other, a process known as asymmetric synthesis, is a major focus of modern organic chemistry. numberanalytics.comnih.gov

Strategic Positioning of R 2 Hydroxypropyl Benzoate As a Chiral Building Block

(R)-2-Hydroxypropyl benzoate (B1203000) is strategically positioned as a valuable chiral building block in organic synthesis due to its distinct structural features. It possesses a chiral secondary alcohol and a benzoate ester group, offering multiple points for chemical modification. This dual functionality allows it to serve as a versatile precursor for the synthesis of more complex chiral molecules. ontosight.ai

The synthesis of enantiomerically pure (R)-2-hydroxypropyl benzoate can be achieved through various methods, including the esterification of benzoic acid with (R)-1,2-propanediol, which can be catalyzed by acids or enzymes. ontosight.aismolecule.com Biocatalytic methods, such as enzymatic kinetic resolution, are particularly advantageous as they often proceed with high enantioselectivity under mild reaction conditions. researchgate.netresearchgate.net For instance, lipases can be used to selectively acylate one enantiomer of a racemic 1,2-diol, leaving the other enantiomer, in this case, the precursor to this compound, in high enantiomeric purity. researchgate.netacs.org

The presence of both a hydroxyl and an ester group makes this compound a versatile intermediate. The hydroxyl group can be further functionalized, for example, through oxidation or etherification, while the ester group can be hydrolyzed to yield benzoic acid and the chiral diol. smolecule.com This reactivity profile enables its use in the synthesis of a variety of target molecules, including pharmaceuticals and fine chemicals. ontosight.ai

Current Research Frontiers in the Production and Utilization of Enantiopure Compounds

Enantioselective Esterification Approaches

Enantioselective esterification is a critical method for producing optically pure esters like this compound. This involves the selective reaction of a racemic alcohol with a carboxylic acid or its derivative, catalyzed by a chiral entity, or the use of enzymes to achieve high stereoselectivity.

Catalytic Systems for Stereocontrolled Ester Formation

The development of sophisticated catalytic systems is central to achieving high enantioselectivity in the synthesis of this compound. These systems often employ metal complexes or organocatalysts to control the stereochemical outcome of the esterification reaction. While direct catalytic enantioselective esterification of a racemic 1,2-propanediol with benzoic acid to yield this compound is a subject of ongoing research, related transformations provide insight into potential strategies. For instance, various catalysts have been developed for the acylation of alcohols, which is a key step in ester formation. organic-chemistry.org

Catalytic systems often rely on creating a chiral environment around the reaction center, which differentiates between the two enantiomers of the starting material. This can be achieved through the use of chiral ligands that coordinate to a metal center or by employing a chiral organic molecule as the catalyst itself. The choice of catalyst, solvent, and reaction conditions plays a crucial role in maximizing the yield and enantiomeric excess of the desired product.

Chemoenzymatic Synthesis and Biocatalysis for Chiral Purity

Chemoenzymatic synthesis and biocatalysis have emerged as powerful and green tools for obtaining enantiomerically pure compounds. nih.govacs.org These methods leverage the high selectivity of enzymes to catalyze specific reactions, often under mild conditions. core.ac.uk For the synthesis of this compound, a biocatalytic approach could involve the kinetic resolution of racemic 1,2-propanediol via esterification with benzoic acid or an activated derivative.

In a typical kinetic resolution, an enzyme, such as a lipase (B570770), selectively acylates one enantiomer of the alcohol at a much faster rate than the other. acs.org For example, Candida antarctica lipase B (CALB) is a widely used enzyme for such resolutions. acs.org This process would result in a mixture of the (R)-ester and the unreacted (S)-alcohol, which can then be separated. The efficiency of this method is determined by the enantioselectivity of the enzyme, which is often very high, leading to products with excellent enantiomeric purity. researchgate.net

Whole-cell biocatalysis, which utilizes intact microorganisms, can also be employed for these transformations, offering advantages in terms of cofactor regeneration and enzyme stability. nih.gov The continuous development of new biocatalysts through protein engineering and the optimization of reaction conditions are expanding the scope and applicability of these methods in the synthesis of chiral molecules. acs.org

Epoxide Ring-Opening Strategies for Stereoselective Access

The ring-opening of epoxides is a versatile and stereospecific method for the synthesis of 1,2-difunctionalized compounds, making it a valuable strategy for accessing this compound. wur.nl These reactions typically proceed with high stereoselectivity, allowing for the controlled formation of the desired stereocenter.

Nitrogen Heterocyclic Carbene (NHC)-Mediated Oxidative Esterification

A highly efficient and enantioselective method for the synthesis of chiral hydroxypropyl benzoates involves the use of Nitrogen Heterocyclic Carbenes (NHCs) as catalysts. beilstein-journals.orgd-nb.info This strategy can proceed via the oxidative esterification of an aldehyde with an epoxide. beilstein-journals.orgd-nb.info In a relevant synthetic approach, a chiral phthalimido-epoxide is reacted with benzaldehyde (B42025) in the presence of an NHC catalyst and a base. beilstein-journals.org This reaction leads to the formation of a phthalimido-protected chiral hydroxypropyl benzoate. beilstein-journals.orgresearchgate.net

The reaction is believed to proceed through the activation of the aldehyde by the NHC, followed by a nucleophilic attack on the epoxide. Subsequent rearrangement and oxidation yield the desired ester. This method is notable for its high yields and the preservation of chiral purity throughout the reaction sequence. d-nb.info The use of air as a mild oxidant makes this approach attractive from a green chemistry perspective. d-nb.infonih.gov

| Reactants | Catalyst/Reagents | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| (S)-glycidol, Phthalimide | Mitsunobu reaction | (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione | 80 | 99 | beilstein-journals.org |

| Phthalimido-epoxide, Benzaldehyde | NHC, DBU | (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropyl benzoate | High | High | beilstein-journals.org |

Utility of Chiral Epoxide Precursors in Constructing the 2-Hydroxypropyl Moiety

The use of enantiomerically pure epoxide precursors is a cornerstone of modern asymmetric synthesis. wur.nl For the preparation of this compound, (R)-propylene oxide serves as a key chiral building block. The stereospecific ring-opening of (R)-propylene oxide with a benzoate nucleophile ensures the formation of the desired (R)-enantiomer of the product.

This ring-opening can be catalyzed by various acids or bases. libretexts.org In a basic medium, the benzoate anion will attack the less substituted carbon of the epoxide in an SN2 fashion, leading to the formation of this compound with inversion of configuration at the attacked carbon. However, since the attack is on the CH₂ group, the stereochemistry at the chiral center is retained. Alternatively, acid-catalyzed ring-opening can also be employed, where the nucleophile attacks the more substituted carbon. libretexts.org

The synthesis of the chiral epoxide precursor itself can be achieved through various methods, including the asymmetric epoxidation of alkenes or the kinetic resolution of racemic epoxides. wur.nl The availability of these chiral epoxides in high enantiomeric purity makes this a reliable and widely used strategy for the synthesis of a variety of chiral 1,2-diols and their derivatives. mdpi.com

Regio- and Stereoselective Functional Group Interconversions

Regio- and stereoselective functional group interconversions (FGIs) provide alternative pathways to this compound from readily available chiral precursors. ub.edu These methods involve the transformation of one functional group into another while maintaining the desired stereochemistry.

A potential FGI route could start from a chiral 3-carbon synthon, such as (R)-3-chloro-1,2-propanediol. The primary hydroxyl group could be selectively protected, followed by esterification of the secondary hydroxyl group with benzoic acid. Subsequent deprotection and conversion of the chloro group to a hydroxyl group would yield the target molecule. The key to this approach is the use of protecting groups and reaction conditions that ensure the stereochemical integrity of the chiral center is maintained throughout the synthetic sequence.

Hydroxyl Group Redox Transformations

The secondary hydroxyl group on the propyl chain is a key site for redox transformations. These reactions allow for the interconversion between the alcohol and the corresponding ketone, (R)-1-(benzoyloxy)propan-2-one.

Oxidation: The oxidation of the secondary alcohol to a ketone represents a fundamental transformation. While specific studies on this compound are not prevalent, established methods for the selective oxidation of secondary alcohols are applicable. These reactions must be chosen carefully to avoid side reactions at the ester functionality.

Common reagents for this transformation include:

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are standard for oxidizing secondary alcohols to ketones under mild conditions.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent provides a mild and highly selective method for oxidation, often favored for its operational simplicity and compatibility with various functional groups.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by a hindered base such as triethylamine (B128534). It is performed at low temperatures, making it suitable for sensitive substrates.

TEMPO-based systems: Catalytic systems using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (B82951) can selectively oxidize secondary alcohols. researchgate.net

Reduction: The reverse transformation, the reduction of the corresponding ketone back to the secondary alcohol, is crucial for stereoselective synthesis. The goal is often to produce a specific enantiomer of the alcohol.

Key methodologies include:

Catalytic Hydrogenation: Asymmetric hydrogenation using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands like BINAP) can achieve high enantioselectivity.

Hydride Reagents: Stereoselective reduction can be achieved using chiral reducing agents or substrate-controlled approaches with standard hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). organic-chemistry.org However, the potent reactivity of LiAlH₄ can also lead to the reduction of the ester group, requiring careful control of reaction conditions.

Table 1: Representative Redox Transformations for Secondary Alcohols

| Transformation | Reagent/System | Product Functional Group | Key Features |

|---|---|---|---|

| Oxidation | Dess-Martin Periodinane (DMP) | Ketone | Mild conditions, high selectivity. |

| Oxidation | Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | Ketone | Low temperature, suitable for sensitive substrates. |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Milder hydride reagent, less likely to reduce the ester. |

| Reduction | Asymmetric Catalytic Hydrogenation | Secondary Alcohol | High enantioselectivity with chiral catalysts. |

Ester Group Reactivity in Nucleophilic Acyl Substitution

The benzoate ester group in this compound is susceptible to nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the leaving group ((R)-1,2-propanediol). libretexts.orglibretexts.org The reactivity of the ester is generally lower than that of acid chlorides or anhydrides but higher than that of amides. libretexts.org

Key Reactions:

Hydrolysis: In the presence of water with an acid or base catalyst, the ester can be hydrolyzed back to benzoic acid and (R)-1,2-propanediol. smolecule.com Base-catalyzed hydrolysis (saponification) is irreversible as the carboxylate salt formed is unreactive towards the alcohol.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the hydroxypropyl group, forming a new ester. This equilibrium-driven process is fundamental in polymer chemistry and for modifying ester functionalities. smolecule.com

Aminolysis: Esters react with ammonia (B1221849) or primary/secondary amines to form amides. libretexts.org These reactions are often slower than hydrolysis and may require heating or catalysis. epfl.ch Catalytic methods, for instance using zirconium or ruthenium complexes, have been developed to facilitate this transformation with a broader range of amines. epfl.ch

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol (benzyl alcohol), along with liberating (R)-1,2-propanediol. masterorganicchemistry.com

Grignard Reaction: Reaction with organometallic reagents like Grignard reagents (R-MgX) results in the formation of a tertiary alcohol after double addition to the carbonyl carbon. masterorganicchemistry.com

Table 2: Nucleophilic Acyl Substitution Reactions of Benzoate Esters

| Reaction | Nucleophile | Product | Conditions |

|---|---|---|---|

| Hydrolysis (Saponification) | Hydroxide (e.g., NaOH) | Benzoate Salt and (R)-1,2-Propanediol | Aqueous base, heat |

| Transesterification | Alcohol (R'-OH) | New Ester (Benzoate) and (R)-1,2-Propanediol | Acid or base catalyst |

| Aminolysis | Amine (R'-NH₂) | Amide (Benzamide) and (R)-1,2-Propanediol | Heat or catalyst often required |

| Reduction | Hydride (e.g., LiAlH₄) | Benzyl (B1604629) Alcohol and (R)-1,2-Propanediol | Anhydrous ether, followed by aqueous workup |

Principles of Green Chemistry in the Synthetic Design of this compound

The application of green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally benign manufacturing processes. ijbpas.comcore.ac.uk These principles influence the choice of starting materials, catalysts, solvents, and reaction conditions. acs.orgresearchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. acs.org Direct esterification of benzoic acid with (R)-1,2-propanediol has a high atom economy, with water as the only byproduct. ontosight.ai In contrast, methods involving protecting groups or multi-step syntheses often have lower atom economy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones. acs.org The use of acid catalysts in esterification is a classic example. More advanced and greener alternatives include the use of solid acid catalysts, which can be easily recovered and reused, or enzymatic catalysis. Lipases, for instance, can catalyze esterification under mild conditions and with high chemo- and regioselectivity, often in solvent-free systems.

Less Hazardous Chemical Syntheses: Synthetic methods should aim to use and generate substances with minimal toxicity. wordpress.com This involves avoiding hazardous solvents like dichloromethane (B109758) or toxic reagents. researchgate.net For example, an N-heterocyclic carbene (NHC)-mediated oxidative esterification can be used to synthesize a related hydroxypropyl benzoate derivative, which is an alternative to more traditional routes that might use hazardous materials. beilstein-journals.orgd-nb.inforesearchgate.net

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. acs.org Enzymatic syntheses are often performed at or near room temperature, offering a significant energy advantage over traditional methods that require heating. ontosight.ai

Use of Renewable Feedstocks: While benzoic acid is typically derived from petroleum feedstocks, (R)-1,2-propanediol can be produced from renewable resources like glycerol, a byproduct of biodiesel production. Utilizing bio-based starting materials enhances the sustainability profile of the final product.

Process Intensification and Scale-Up Research in Synthetic Development

Process intensification (PI) focuses on developing substantially smaller, cleaner, and more energy-efficient technologies for chemical production. researchgate.net For the synthesis of this compound, PI strategies can lead to significant improvements in yield, purity, safety, and cost-effectiveness upon scale-up. unito.itrsc.org

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems, such as microreactors or packed bed reactors, offers numerous advantages. unito.itrsc.org These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for exothermic reactions. abo.firesearchgate.net The high surface-area-to-volume ratio in microreactors can significantly accelerate reaction rates and improve yields. rsc.org

Alternative Energy Sources: The use of alternative energy sources can intensify chemical processes. unito.it

Microwave Irradiation: Microwave heating can dramatically reduce reaction times for esterification compared to conventional heating by providing rapid and uniform volumetric heating. researchgate.net

Ultrasound (Sonochemistry): Ultrasound can enhance reaction rates by creating localized high-temperature and high-pressure zones through acoustic cavitation, which improves mixing and mass transfer, especially in heterogeneous systems. abo.fi

Multifunctional Reactors: Integrating reaction and separation into a single unit, such as in reactive distillation, is a key PI strategy. abo.fi For the esterification of benzoic acid with (R)-1,2-propanediol, reactive distillation could be employed to continuously remove the water byproduct, thereby shifting the equilibrium towards the product and increasing the conversion rate.

Scale-Up Strategies: Scaling up a process requires careful consideration of fluid dynamics, heat management, and cost. The "numbering-up" or "scaling-out" approach, where multiple microreactors are operated in parallel, is a common strategy to increase production capacity without facing the complex challenges of scaling up a single large reactor. abo.fi Cost analysis at the industrial scale often shows that while the capital expenditure (CAPEX) for intensified technologies like microreactors might be different, the operational expenditure (OPEX) can be significantly lower due to higher yields, reduced waste, and lower energy consumption. rsc.org

Methodologies for Chiral Resolution and Enantiomer Separation

Chiral resolution refers to the process of separating a racemic mixture into its individual enantiomers. For this compound, this is crucial for isolating the desired (R)-enantiomer from its (S)-counterpart.

Advanced Chromatographic Techniques for Enantioseparation (e.g., Chiral High-Performance Liquid Chromatography)

High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. nih.govnih.gov The principle of this method lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation. wikipedia.org

For the enantioseparation of compounds structurally similar to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven to be highly effective. nih.govresearchgate.net Columns like Chiralpak® AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), have been successfully used for the chiral analysis of related compounds. thieme-connect.com The separation is typically achieved using a normal-phase mobile system, often a mixture of hexane (B92381) and isopropanol (B130326). beilstein-journals.org The enantiomeric purity is then determined by comparing the peak areas of the two enantiomers in the chromatogram. A high enantiomeric excess (ee), often exceeding 99%, can be confirmed using this method. beilstein-journals.org

Capillary electrophoresis (CE) and its variant, micellar electrokinetic chromatography (MEKC), also serve as powerful tools for chiral separations. nih.govresearchgate.net These techniques often employ chiral selectors, such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), added to the buffer solution to facilitate the separation of enantiomers. nih.govresearch-solution.com

| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Detection | Application |

| Chiral HPLC | Chiralpak® AD-H (amylose-based) | Hexane/Isopropanol | UV | Enantiomeric purity assessment |

| Chiral HPLC | Chiral PAK-1A | n-hexane/IPA | UV (220 nm) | Determination of enantiomeric excess |

| MEKC | Hydroxypropyl-γ-cyclodextrin | Borate buffer with SDS and Methanol (B129727) | UV | Separation of chiral antifungal pesticides |

Diastereomeric Derivatization and Subsequent Separation

An alternative to direct chiral chromatography is the indirect method involving diastereomeric derivatization. wikipedia.orglibretexts.org In this approach, the enantiomeric mixture of 2-hydroxypropyl benzoate is reacted with a chiral derivatizing agent (CDA), an enantiomerically pure compound, to form a pair of diastereomers.

Diastereomers, unlike enantiomers, have different physical and chemical properties and can therefore be separated using conventional achiral chromatography techniques. wikipedia.orglibretexts.org For an alcohol like this compound, a suitable CDA would be a chiral carboxylic acid or its derivative. The resulting diastereomeric esters can then be separated on a standard, non-chiral stationary phase. After separation, the diastereomers can be cleaved to recover the individual enantiomers of the original alcohol. However, this method has potential drawbacks, including the need for a suitable functional group for derivatization, the absolute purity of the CDA, and the possibility of racemization during the reaction. wikipedia.org

Spectroscopic and Analytical Techniques for Stereochemical Elucidation

Once the enantiomers are separated, or for the confirmation of the stereochemistry of an enantiomerically pure sample, various spectroscopic techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While standard ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, they can be used to differentiate diastereomers. jeol.com Therefore, after derivatization to form diastereomers, NMR can be used to distinguish between them and determine their ratio. nih.gov

Expected ¹H NMR signals for this compound:

Aromatic protons (benzoate): Multiplets in the range of δ 7.4-8.1 ppm beilstein-journals.org

Methine proton (-CH(OH)-): Multiplet beilstein-journals.org

Methylene protons (-CH₂-O-): Multiplet beilstein-journals.org

Methyl protons (-CH₃): Doublet beilstein-journals.org

Hydroxyl proton (-OH): Singlet or broad singlet beilstein-journals.org

Expected ¹³C NMR signals for this compound:

Carbonyl carbon: ~166 ppm beilstein-journals.org

Aromatic carbons: ~128-133 ppm beilstein-journals.org

Methine carbon (-CH(OH)-): ~68 ppm beilstein-journals.org

Methylene carbon (-CH₂-O-): ~66 ppm beilstein-journals.org

Methyl carbon (-CH₃): ~41 ppm beilstein-journals.org

Vibrational Spectroscopy (IR) for Structural Conformation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). pressbooks.pub For this compound, the IR spectrum would confirm the presence of key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching, broad | 3400 - 3200 |

| Carbonyl (C=O) | Stretching | ~1720 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C-O (Ester) | Stretching | 1300 - 1100 |

| Aromatic C=C | Bending | 1600 - 1450 |

Mass Spectrometry for Molecular Structure Confirmation and Purity

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. kg.ac.rs By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, the molecular weight can be precisely determined. docbrown.info For this compound (C₁₀H₁₂O₃), the expected molecular weight is approximately 180.20 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. d-nb.info Fragmentation patterns observed in the mass spectrum, often generated by techniques like collision-induced dissociation (CID) in MS/MS experiments, can provide further structural information by showing the breakdown of the molecule into smaller, characteristic fragments. kg.ac.rs This helps to confirm the connectivity of the atoms within the molecule. While standard mass spectrometry does not differentiate between stereoisomers, it is crucial for confirming the molecular identity and assessing the purity of the compound. kg.ac.rs

Quantitative Determination of Enantiomeric Excess and Optical Rotation

The quantitative analysis of the enantiomeric excess (ee) and the measurement of optical rotation are fundamental techniques to confirm the enantiomeric purity of this compound. Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is expressed as a percentage and can be calculated from the relative amounts of the (R) and (S) enantiomers. wikipedia.orgyoutube.com A racemic mixture, containing equal amounts of both enantiomers, has an enantiomeric excess of 0%, whereas a sample of a pure enantiomer has an enantiomeric excess of 100%. wikipedia.org

Several analytical methods are employed for the determination of enantiomeric excess, with chiral High-Performance Liquid Chromatography (HPLC) and polarimetry being the most common.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds structurally similar to this compound, such as (R)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropyl benzoate, chiral HPLC analysis has been successfully performed using a Chiral PAK-1A column with a mobile phase of n-hexane and isopropanol. beilstein-journals.org The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the chromatogram.

Other techniques that can be applied for the determination of enantiomeric excess include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents and circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. nih.gov

| Analytical Method | Parameter Measured | Typical Application for this compound and Analogs |

|---|---|---|

| Chiral HPLC | Retention Time and Peak Area | Separation and quantification of (R) and (S) enantiomers. For a related compound, a Chiral PAK-1A column with a n-hexane/IPA mobile phase was used. beilstein-journals.org |

| Polarimetry | Optical Rotation (Specific Rotation [α]) | Determination of enantiomeric purity based on the rotation of plane-polarized light. A related compound showed a specific rotation of [α]D25 +7.5. beilstein-journals.org |

| NMR Spectroscopy | Chemical Shift Differences | Use of chiral shift reagents to induce separate signals for each enantiomer. |

| Circular Dichroism (CD) | Differential Absorption of Polarized Light | Can be used to create calibration curves to relate the CD signal to the enantiomeric excess. nih.gov |

Investigating Enantiomeric Stability and Racemization Pathways

The enantiomeric stability of this compound is crucial for its synthesis, storage, and application, as racemization would lead to a loss of its specific stereochemical properties. Racemization is the process by which an enantiomerically pure or enriched sample converts into a racemic mixture. This can occur through various chemical pathways, often influenced by factors such as temperature, solvent, and the presence of acidic or basic catalysts.

For compounds structurally similar to this compound, enantiomeric stability has been shown to be dependent on temperature. For instance, in the case of (R)-3-Chloro-2-hydroxypropyl 4-methoxybenzoate, racemization is reported to be negligible at temperatures below 30°C. This suggests that thermal energy can be a driving force for racemization, likely by providing the activation energy needed to overcome the chiral center's configurational stability.

In a study on the synthesis of (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropyl benzoate, a compound with a similar core structure, no racemization was observed even under elevated reaction temperatures (85-90 °C). d-nb.info This indicates a significant degree of enantiomeric stability for this class of compounds under specific conditions. Further research on other chiral molecules has shown that enantiomers can remain configurationally stable in solution over extended periods. For example, a study on the enantiomers of sterubin in methanol showed they were stable for at least 44 hours. researchgate.net

| Compound | Condition | Observed Stability/Racemization | Reference |

|---|---|---|---|

| (R)-3-Chloro-2-hydroxypropyl 4-methoxybenzoate | Temperature below 30°C | Racemization is negligible. | |

| (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropyl benzoate | Elevated temperature (85-90 °C) during synthesis | No racemization observed. | d-nb.info |

| Sterubin enantiomers | In methanol for up to 44 hours | Configurationally stable. | researchgate.net |

Reaction Mechanisms and Mechanistic Insights into R 2 Hydroxypropyl Benzoate Reactivity

Kinetics and Thermodynamics of Ester Hydrolysis and Transesterification

The hydrolysis and transesterification of (R)-2-Hydroxypropyl benzoate (B1203000) are fundamental reactions that involve the cleavage and formation of the ester linkage. The kinetics of these processes are influenced by factors such as the steric environment of the carbonyl group and the electronic properties of the substituents.

The rate of base-catalyzed hydrolysis of esters is generally dependent on the size of the alkyl group, with bulkier groups leading to slower reaction rates. For instance, studies on a series of alkyl benzoates have shown that an increase in the size of the alcohol moiety can lead to a decrease in the hydrolysis rate. In the case of (R)-2-Hydroxypropyl benzoate, the secondary nature of the propyl group and the presence of a methyl substituent may introduce steric hindrance that affects the rate of nucleophilic attack at the carbonyl carbon.

Transesterification, the exchange of the alcohol portion of an ester, can proceed via different mechanisms, such as the Ping Pong Bi Bi mechanism, which involves the formation of a ternary complex between the enzyme (if enzyme-catalyzed) and the two substrates. nih.gov The thermodynamics of this equilibrium process are dictated by the relative stabilities of the starting materials and products.

Table 1: Factors Influencing Ester Reaction Kinetics

| Factor | Influence on Hydrolysis/Transesterification Rate | Rationale |

| Steric Hindrance | Decreases rate | Increased steric bulk around the carbonyl carbon hinders the approach of the nucleophile. |

| Electronic Effects | Electron-withdrawing groups on the benzoate ring increase the rate | They enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. |

| Solvent | Polar, protic solvents can stabilize the transition state | Solvents capable of hydrogen bonding can facilitate the reaction. |

| Catalyst | Acids, bases, or enzymes can significantly increase the rate | Catalysts provide an alternative reaction pathway with a lower activation energy. |

Mechanisms of Oxidation and Reduction at the Secondary Hydroxyl Center

The secondary hydroxyl group in this compound is a key site for oxidation and reduction reactions. Oxidation can convert the hydroxyl group into a ketone, while reduction would lead to the corresponding diol.

Selective oxidation of secondary hydroxyl groups to carbonyl groups can be achieved using various reagents. For example, TEMPO-mediated oxidation protocols have been successfully employed for the oxidation of secondary hydroxyls in complex molecules like hydroxypropyl cellulose (B213188). mdpi.com This method allows for controlled oxidation under mild conditions. mdpi.com The mechanism of such oxidations often involves the formation of an intermediate that facilitates the removal of two hydrogen atoms from the alcohol.

Conversely, the reduction of the secondary hydroxyl group is less common but could theoretically proceed through a dehydration-hydrogenation sequence or by conversion to a leaving group followed by nucleophilic substitution with a hydride. The specific pathway would depend on the chosen reagents and reaction conditions.

Nucleophilic Pathways Involving the Ester and Hydroxyl Functionalities

Both the ester and hydroxyl groups of this compound can participate in nucleophilic reactions. The ester group is susceptible to nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the (R)-2-hydroxypropoxy group. This is the fundamental mechanism of hydrolysis and transesterification.

The hydroxyl group, on the other hand, can act as a nucleophile itself. For example, it can attack an electrophile, or it can be deprotonated to form an alkoxide, which is a stronger nucleophile. The reactivity of the hydroxyl group is influenced by the electronic environment and the presence of catalysts.

Influence of the Adjacent Hydroxyl Group on Ester Reactivity and Intramolecular Interactions

The presence of the hydroxyl group on the carbon adjacent to the ester's oxygen atom can significantly influence the reactivity of the ester through intramolecular interactions. The hydroxyl group can engage in intramolecular hydrogen bonding with the carbonyl oxygen of the ester group. This interaction can have several consequences.

Firstly, it can create a more rigid conformation of the molecule, which may affect the accessibility of the carbonyl carbon to external nucleophiles. Secondly, the hydrogen bond can polarize the carbonyl group, potentially increasing its electrophilicity and thus its reactivity towards nucleophiles. The formation of such intramolecular hydrogen bonds has been observed in other molecules containing hydroxyl groups in proximity to π-electron systems, leading to notable shifts in their spectroscopic properties. researchgate.net It is plausible that a similar interaction exists in this compound, influencing its chemical behavior.

Computational Probing of Reaction Transition States and Energetics

These studies can elucidate the structures of transition states, calculate activation energy barriers, and predict reaction rate constants. rsc.orgresearchgate.net For this compound, computational modeling could be used to:

Determine the preferred conformations of the molecule, including the presence and strength of intramolecular hydrogen bonds.

Model the transition states for hydrolysis and transesterification reactions to understand the role of the hydroxyl group in stabilizing or destabilizing these states.

Investigate the energetics of oxidation and reduction at the secondary hydroxyl center.

Table 2: Potential Applications of Computational Chemistry to this compound

| Area of Investigation | Computational Method | Potential Insights |

| Conformational Analysis | DFT, Molecular Mechanics | Identification of stable conformers and the role of intramolecular hydrogen bonding. |

| Reaction Mechanisms | DFT, Ab initio methods | Elucidation of transition state structures and reaction pathways for hydrolysis, transesterification, and oxidation. |

| Energetics | DFT, High-level correlated methods | Calculation of activation energies, reaction enthalpies, and Gibbs free energies to predict reaction feasibility and kinetics. |

Synthesis and Exploration of R 2 Hydroxypropyl Benzoate Derivatives and Analogues

Design and Synthesis of Structurally Modified Benzoate (B1203000) Esters

The synthesis of structurally modified benzoate esters of (R)-2-hydroxypropyl benzoate allows for a systematic investigation of how electronic and steric effects influence the molecule's properties. A primary approach involves the esterification of (R)-1,2-propanediol with a diverse range of substituted benzoic acids. Both chemical and enzymatic methods are employed to achieve these transformations, with the choice of catalyst often dictating the reaction's efficiency and selectivity.

Chemical synthesis frequently utilizes acid catalysts or coupling agents to facilitate the esterification. For instance, solid acid catalysts, such as modified montmorillonite (B579905) clays, have been shown to be effective for the esterification of benzoic acids with alcohols under solvent-free conditions. These catalysts are advantageous due to their reusability and reduced environmental impact. The reaction conditions, including temperature and catalyst loading, are optimized to maximize the yield of the desired ester.

Enzymatic synthesis, often employing lipases, offers a milder and more selective alternative. Lipases can catalyze esterification in organic solvents, and their enantioselective nature is particularly valuable when working with chiral molecules. The choice of enzyme and reaction medium can significantly impact the conversion and selectivity of the reaction.

The following table illustrates a representative set of structurally modified benzoate esters that could be synthesized from (R)-1,2-propanediol and various substituted benzoic acids, based on established esterification methodologies.

| Entry | Benzoic Acid Derivative | Potential Catalyst | Theoretical Product |

| 1 | 4-Nitrobenzoic acid | Sulfuric Acid | (R)-2-Hydroxypropyl 4-nitrobenzoate |

| 2 | 4-Methoxybenzoic acid | DMAP/DCC | (R)-2-Hydroxypropyl 4-methoxybenzoate |

| 3 | 2-Chlorobenzoic acid | Lipase (B570770) (e.g., Candida antarctica Lipase B) | (R)-2-Hydroxypropyl 2-chlorobenzoate |

| 4 | 3,5-Dinitrobenzoic acid | Phosphoric acid modified Montmorillonite K10 | (R)-2-Hydroxypropyl 3,5-dinitrobenzoate |

| 5 | 4-(Trifluoromethyl)benzoic acid | Zirconium-based solid acid | (R)-2-Hydroxypropyl 4-(trifluoromethyl)benzoate |

This table presents theoretical products based on common esterification reactions. Actual yields and optimal conditions would require experimental validation.

Functionalization Strategies at the Hydroxyl Group for Novel Compounds

The secondary hydroxyl group of this compound is a key site for functionalization, enabling the synthesis of a wide array of novel compounds with potentially altered physicochemical properties. Common strategies include etherification, alkylation, and acylation.

Etherification and Alkylation: The hydroxyl group can be converted into an ether through reactions with alkyl halides or other electrophiles under basic conditions. The choice of the alkylating agent allows for the introduction of various functionalities, from simple alkyl chains to more complex moieties.

Acylation: Acylation of the hydroxyl group to form a new ester linkage is another versatile strategy. This can be achieved using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. This approach allows for the introduction of a second, different ester group, leading to diester derivatives.

Biocatalytic Approaches: Biocatalysis, particularly the use of enzymes like dehydrogenases and oxidases, offers a highly selective means of modifying the hydroxyl group. For example, oxidases can selectively oxidize the secondary alcohol to a ketone, yielding (R)-1-benzoyloxy-propan-2-one. This transformation can be a key step in the synthesis of further derivatives.

The following table provides examples of potential functionalization reactions at the hydroxyl group of this compound.

| Entry | Reagent | Reaction Type | Theoretical Product |

| 1 | Methyl iodide, Sodium hydride | Etherification | (R)-2-Methoxypropyl benzoate |

| 2 | Benzyl (B1604629) bromide, Potassium carbonate | Etherification | (R)-2-(Benzyloxy)propyl benzoate |

| 3 | Acetyl chloride, Pyridine | Acylation | (R)-1-(Benzoyloxy)propan-2-yl acetate |

| 4 | 4-Nitrobenzoyl chloride, Triethylamine | Acylation | (R)-1-(Benzoyloxy)propan-2-yl 4-nitrobenzoate |

| 5 | Alcohol dehydrogenase/oxidase | Oxidation | (R)-1-(Benzoyloxy)propan-2-one |

This table illustrates potential products from functionalization reactions. Specific reaction conditions would need to be optimized.

Stereospecific Synthesis of Propanediol (B1597323) Backbone Analogues

Modification of the 1,2-propanediol backbone of this compound allows for the exploration of how changes in the steric environment around the chiral center affect the molecule's properties. The stereospecific synthesis of these analogues is crucial to maintain and understand the role of chirality.

One approach involves starting from different chiral 1,2-diols. For instance, using (R)-3-methyl-1,2-butanediol in an esterification reaction with benzoic acid would yield an analogue with a bulkier substituent at the C3 position of the propanediol backbone. The synthesis of these chiral diols can be achieved through various methods, including asymmetric dihydroxylation of alkenes or the reduction of α-hydroxy ketones.

Biocatalytic methods are also powerful tools for creating chiral diols. For example, butanediol (B1596017) dehydrogenases can catalyze the stereoselective reduction of diketones to chiral vicinal diols, providing access to a range of starting materials for the synthesis of analogues.

The table below presents hypothetical analogues of this compound with modified propanediol backbones.

| Entry | Chiral Diol Starting Material | Synthetic Approach | Theoretical Analogue |

| 1 | (R)-1-Phenyl-1,2-ethanediol | Esterification with benzoic acid | (1R)-1-Phenyl-2-(benzoyloxy)ethanol |

| 2 | (R)-3,3-Dimethyl-1,2-butanediol | Esterification with benzoic acid | (R)-2-Hydroxy-3,3-dimethylbutyl benzoate |

| 3 | (2R,3R)-2,3-Butanediol | Mono-esterification with benzoic acid | (2R,3R)-3-Hydroxybutan-2-yl benzoate |

| 4 | (R)-1-Cyclohexyl-1,2-ethanediol | Esterification with benzoic acid | (R)-2-(Benzoyloxy)-1-cyclohexylethanol |

This table showcases theoretical analogues based on the use of different chiral diols. The synthesis and characterization of these compounds would require experimental investigation.

Elucidation of Structure-Reactivity and Structure-Selectivity Relationships in Derivatives

A key objective in synthesizing derivatives and analogues of this compound is to understand the relationship between their chemical structure and their reactivity or selectivity in various transformations. This is often achieved through kinetic studies and quantitative structure-activity relationship (QSAR) models.

Structure-Reactivity Relationships: The electronic and steric properties of substituents on the benzoate ring can significantly influence reaction rates. For example, in the hydrolysis of benzoate esters, electron-withdrawing groups on the aromatic ring generally increase the rate of hydrolysis by stabilizing the transition state of the reaction. semanticscholar.org This can be quantitatively assessed using Hammett plots, which correlate reaction rates with substituent constants (σ). semanticscholar.org

Structure-Selectivity Relationships: In enzymatic reactions, such as lipase-catalyzed resolution, the structure of the substrate can have a profound impact on the enantioselectivity of the enzyme. Both steric hindrance near the reaction center and the electronic nature of substituents can affect how the substrate binds to the enzyme's active site, thereby influencing which enantiomer reacts faster.

The following table outlines how different structural modifications might be expected to influence reactivity and selectivity.

| Structural Modification | Expected Impact on Reactivity (e.g., Hydrolysis) | Expected Impact on Enantioselectivity (Enzymatic Resolution) |

| Electron-withdrawing group on benzoate ring | Increased reaction rate | May alter enzyme-substrate interactions, potentially increasing or decreasing selectivity. |

| Electron-donating group on benzoate ring | Decreased reaction rate | May alter enzyme-substrate interactions, potentially increasing or decreasing selectivity. |

| Bulky substituent on benzoate ring (ortho position) | Decreased reaction rate due to steric hindrance | Can significantly impact selectivity by sterically blocking one enantiomer from the active site. |

| Modification of the hydroxyl group to an ether | Prevents reactions at this site; may alter overall solubility and conformation. | Substrate would no longer be suitable for enzymatic resolution targeting the hydroxyl group. |

| Increased steric bulk on the propanediol backbone | May decrease reaction rates at the ester due to steric hindrance. | Can enhance enantioselectivity by creating a more pronounced difference in how the two enantiomers fit into the enzyme's active site. |

These are generalized predictions based on established principles of physical organic chemistry and biocatalysis. The actual effects would need to be determined experimentally.

Advanced Analytical Methodologies for Comprehensive Characterization

Chromatographic Techniques for Purity Profiling and Quantitative Analysis

Chromatographic methods are indispensable for separating (R)-2-Hydroxypropyl benzoate (B1203000) from impurities and for quantifying its enantiomeric excess.

Since (R)-2-Hydroxypropyl benzoate is a chiral molecule, it is critical to separate it from its corresponding (S)-enantiomer to determine its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. wvu.eduvt.edu

The development of a chiral HPLC method involves screening various CSPs to find one that provides adequate separation (resolution) between the two enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and often successful in separating a broad range of chiral compounds. sigmaaldrich.comresearchgate.netresearchgate.net Cyclodextrin-based columns are also a common choice. scielo.org.mx

The process typically involves:

Column Screening: Testing different types of chiral columns (e.g., Chiralpak®, Chiralcel®, CYCLOBOND®) to identify a suitable stationary phase. rsc.orgmdpi.com

Mobile Phase Optimization: Adjusting the composition of the mobile phase (typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol) to optimize the resolution and retention times of the enantiomers. vt.edu

Method Validation: Once optimal conditions are found, the method is validated for linearity, accuracy, and precision to ensure it is reliable for quantitative analysis of enantiomeric purity. researchgate.net

Table 3: Example Parameters for a Chiral HPLC Method

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Column Temperature | 25 °C |

Note: These are typical starting conditions and would require optimization for the specific compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. cdc.gov While this compound has a higher boiling point than simpler molecules, it can be analyzed by GC, particularly for assessing the presence of volatile impurities. GC is the primary method for measuring propylene (B89431) glycol, a related substance. nih.govosha.gov

For the analysis of this compound itself, a high-temperature capillary column with a suitable stationary phase (e.g., a mid-polarity phase like Rtx-35 or a polar wax-based phase) would be required. osha.govglsciences.com A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while coupling the GC to a Mass Spectrometer (GC-MS) allows for the identification of separated components based on their mass spectra. cdc.gov

In some cases, derivatization may be employed to increase the volatility and improve the chromatographic peak shape of the analyte. The hydroxyl group of this compound could be converted to a silyl (B83357) ether, for example, which is more volatile and less prone to tailing on many GC columns. This approach is common in the GC analysis of glycols and related compounds. nih.gov

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-2-Hydroxypropyl benzoate |

| Isopropyl benzoate |

| Propylene glycol |

| Hexane |

| Isopropanol |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules and for elucidating their three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides detailed information about the arrangement of atoms within the crystal lattice.

For a chiral molecule like this compound, the data obtained from X-ray crystallography can confirm the "R" configuration at the stereocenter. This is achieved through the analysis of the anomalous dispersion of X-rays by the atoms in the crystal, a phenomenon that allows for the differentiation between enantiomers.

In addition to confirming the absolute stereochemistry, a full crystallographic analysis provides precise data on bond lengths, bond angles, and torsion angles within the molecule. It also reveals the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and van der Waals forces. This information is crucial for understanding the physical properties of the solid material, such as its melting point, solubility, and stability.

While X-ray crystallography is a powerful tool, its application is contingent upon the ability to grow a single crystal of sufficient size and quality. To date, specific crystallographic data for this compound has not been reported in publicly accessible literature. However, a hypothetical analysis would yield the parameters outlined in the following table.

| Crystallographic Parameter | Description | Value for this compound |

|---|---|---|

| Crystal System | The symmetry of the crystal lattice. | Not available in published literature |

| Space Group | The symmetry of the arrangement of molecules within the unit cell. | Not available in published literature |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. | Not available in published literature |

| Volume (V) | The volume of the unit cell. | Not available in published literature |

| Z | The number of molecules per unit cell. | Not available in published literature |

| Density (calculated) | The calculated density of the crystal. | Not available in published literature |

Hyphenated Analytical Techniques for Multidimensional Characterization

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of complex mixtures and the detailed analysis of pure substances. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer powerful capabilities for purity assessment, impurity profiling, and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. This compound, being an ester, is generally amenable to GC analysis. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of the GC column. Chiral GC columns, which contain a chiral stationary phase, can be employed to separate the (R)- and (S)-enantiomers of 2-hydroxypropyl benzoate, allowing for the determination of enantiomeric purity.

Following separation by GC, the eluted compounds are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the compound and elucidate its structure. The fragmentation pattern in the mass spectrum can reveal information about the different functional groups within the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is particularly well-suited for the analysis of less volatile or thermally labile compounds. In LC-MS, the separation is performed in the liquid phase, which offers a wider range of stationary and mobile phases compared to GC. Chiral High-Performance Liquid Chromatography (HPLC) methods can be developed to separate the enantiomers of 2-hydroxypropyl benzoate.

The eluent from the LC column is then introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to generate ions from the analyte molecules without significant fragmentation. This often allows for the clear determination of the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing further structural information.

| Predicted Fragment m/z | Possible Fragment Structure/Identity |

|---|---|

| 180 | [M]+ (Molecular Ion) |

| 122 | [C6H5COOH]+ (Benzoic acid) |

| 105 | [C6H5CO]+ (Benzoyl cation) |

| 77 | [C6H5]+ (Phenyl cation) |

| 59 | [C3H7O]+ (Hydroxypropyl fragment) |

The multidimensional data obtained from these hyphenated techniques, especially when using chiral separation methods, provides a comprehensive profile of this compound, ensuring its identity, purity, and enantiomeric integrity.

Theoretical and Computational Studies of R 2 Hydroxypropyl Benzoate

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to determining the electronic structure and stable geometric arrangement of atoms in a molecule. Methods like Density Functional Theory (DFT) are particularly effective for obtaining accurate results with reasonable computational cost, making them suitable for studying molecules of this size. nih.gov DFT has been proven effective in describing the structural and spectral properties of various organic molecules. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govvjst.vn For (R)-2-Hydroxypropyl benzoate (B1203000), DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and analyze its frontier molecular orbitals (FMOs). nih.govchemrevlett.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. chemrevlett.comgrowingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. chemrevlett.comgrowingscience.com Analysis of the FMOs can also reveal the distribution of electron density and identify the regions of the molecule most likely to participate in chemical reactions. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 5.10 |

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity and stability. researchgate.netnih.gov These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netresearchgate.net

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Chemical Potential (μ) : Calculated as (EHOMO + ELUMO) / 2, it describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Calculated as (ELUMO - EHOMO) / 2, it measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω) : Calculated as μ² / 2η, it quantifies the ability of a molecule to accept electrons. researchgate.net

These descriptors offer detailed insights into the chemical stability and reactivity of the system. researchgate.net

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Ionization Potential | I | 6.85 |

| Electron Affinity | A | 1.75 |

| Chemical Potential | μ | -4.30 |

| Chemical Hardness | η | 2.55 |

| Global Electrophilicity Index | ω | 3.62 |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can explore its conformational space to identify low-energy, stable conformations. nih.govfrontiersin.org These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule's structure evolves. nih.gov By analyzing this trajectory, researchers can understand the molecule's flexibility, identify preferred conformations, and study the transitions between different states. researchgate.net This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules.

Analysis of Intramolecular and Intermolecular Interactions

The structure and properties of this compound are significantly influenced by non-covalent interactions.

Hydrogen Bonding : A key feature of this molecule is the potential for an intramolecular hydrogen bond between the hydroxyl group (-OH) on the propyl chain and one of the oxygen atoms of the benzoate ester group. The presence and strength of this bond can significantly affect the molecule's conformation, stability, and physicochemical properties. nih.govresearchgate.net The formation of such a bond can stabilize a specific conformation, potentially reducing the entropic penalty upon binding to a receptor. nih.gov

Atoms in Molecules (AIM) : Bader's theory of Atoms in Molecules (AIM) can be used to analyze the electron density topology to characterize chemical bonds, including weak intramolecular interactions like hydrogen bonds. vjst.vn By locating bond critical points (BCPs) between the hydrogen donor and acceptor atoms, AIM analysis provides quantitative data on the strength and nature of the interaction. vjst.vn

Natural Bond Orbital (NBO) Analysis : NBO analysis is a powerful tool for studying charge transfer and orbital interactions within a molecule. researchgate.netnih.gov It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. wisc.edu For this compound, NBO analysis can quantify the stabilization energy (E(2)) associated with the intramolecular hydrogen bond, arising from the interaction between the lone pair orbital of the acceptor oxygen and the antibonding orbital of the donor hydroxyl group. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O (carbonyl) | BD(1) O-H (hydroxyl) | 4.5 |

| LP(1) O (ether) | BD(1) C-C (propyl) | 2.1 |

Quantitative Structure-Activity Relationship (QSAR) Studies on Chemical Properties and Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.govmdpi.com For this compound and related compounds, a QSAR model could be developed to predict properties like reactivity or binding affinity to a specific target.

The process involves calculating a set of molecular descriptors that numerically represent the chemical structure. These can include constitutional, topological, and quantum chemical descriptors like those derived from DFT calculations (e.g., HOMO-LUMO gap, dipole moment, global reactivity descriptors). nih.govmdpi.com Statistical methods are then used to create a regression equation linking these descriptors to the observed activity. nih.gov A validated QSAR model can be a valuable tool for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. mdpi.com

In Silico Modeling of Chiral Recognition and Stereospecific Interactions

As this compound is a chiral molecule, its interactions with other chiral entities, such as biological receptors or enzymes, are stereospecific. The (R)- and (S)-enantiomers will interact differently, often leading to significant differences in biological activity. biorxiv.org

In silico modeling techniques, such as molecular docking and MD simulations, are used to study these stereospecific interactions at an atomic level. biorxiv.org Molecular docking can predict the preferred binding orientation of each enantiomer within a receptor's active site and estimate the binding affinity. This allows for the identification of key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to chiral recognition. biorxiv.org Following docking, MD simulations can be used to assess the stability of the ligand-receptor complex over time, providing a more dynamic and realistic view of the stereospecific interactions. biorxiv.org These models are crucial for understanding the molecular basis of stereoselectivity in pharmacological targets. biorxiv.org

Strategic Applications in Organic Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, the primary goal is to create complex molecules with specific three-dimensional arrangements, a critical requirement for pharmaceuticals and bioactive compounds. Chiral building blocks, or synthons, are enantiomerically pure compounds that introduce a defined stereocenter into a new molecule, guiding the stereochemical outcome of subsequent reactions. (R)-2-Hydroxypropyl benzoate (B1203000), and its parent diol, (R)-1,2-propanediol, are valuable C3 chiral building blocks derived from the "chiral pool"—a collection of inexpensive, readily available enantiopure natural products. mdpi.comsemanticscholar.org

The utility of this synthon lies in its bifunctional nature, possessing both a secondary alcohol and a primary benzoate ester. The defined (R)-configuration at the stereogenic center can be transferred to a target molecule, making it a reliable precursor for constructing more complex chiral structures.

A key method for producing this chiral building block is through the enzymatic kinetic resolution of racemic mixtures. Lipases, a class of enzymes, can selectively catalyze reactions on one enantiomer in a racemic mixture at a much higher rate than the other. For instance, the enzymatic debenzoylation of racemic 1,2-propanediol dibenzoate can be controlled to produce the (R)-2-benzoyl ester (equivalent to (R)-2-Hydroxypropyl benzoate) with high enantiomeric excess. This process, known as enantioselective hydrolysis or alcoholysis, effectively separates the racemic mixture into its constituent enantiomers, providing the desired (R)-enantiomer for further synthetic applications. wikipedia.org

Integration into Total Synthesis Pathways of Complex Molecules

The "chiral pool" approach is a powerful strategy in the total synthesis of natural products, where the inherent chirality of a starting material is leveraged to construct a complex target molecule, avoiding the need for creating stereocenters from scratch. mdpi.comscilit.comnih.govnih.gov (R)-1,2-propanediol, the parent alcohol of this compound, is a well-established chiral pool starting material for the synthesis of various bioactive compounds, including insect pheromones. The benzoate group in this compound serves as a convenient protecting group for the primary alcohol, allowing chemists to selectively manipulate the secondary alcohol before revealing the primary one for subsequent reactions.

A prominent example of this strategy is the synthesis of (+)-disparlure, the sex pheromone of the gypsy moth (Lymantria dispar). koreascience.kr The (+)-enantiomer is significantly more biologically active than its (-) counterpart, making an enantioselective synthesis highly desirable. wikipedia.orgkoreascience.kr Multiple synthetic routes to (+)-disparlure have been developed that utilize enantiopure starting materials derived from the chiral pool. wikipedia.orgkoreascience.krresearchgate.net

In a representative pathway starting from a chiral C3 synthon like (R)-1,2-propanediol, the key steps involve:

Protection and Activation : The primary alcohol of (R)-1,2-propanediol is often protected (e.g., as a benzoate or other ester), and the secondary alcohol is converted into a good leaving group, such as a tosylate.

Epoxide Formation : Intramolecular substitution then forms the corresponding chiral epoxide, (R)-propylene oxide, a versatile intermediate.

Carbon Chain Elongation : The epoxide is opened with an appropriate organometallic reagent (e.g., an organocuprate) to install one of the long alkyl chains of the disparlure (B1670770) molecule.

Further Elaboration : The resulting secondary alcohol is then transformed through a series of steps, including Wittig reactions or other coupling methods, to attach the second alkyl chain and establish the final carbon skeleton. nih.gov

Final Epoxidation : A final epoxidation step, often under conditions that preserve the existing stereochemistry, yields the target (+)-disparlure molecule. wikipedia.org

This approach demonstrates how the stereocenter from the initial (R)-1,2-propanediol backbone is methodically incorporated into the final complex structure of the natural product.

Utilization in Polymer Chemistry for Specialized Ester-Containing Monomers

In materials science, benzoate esters derived from glycols like propylene (B89431) glycol find application as specialty additives that modify the physical properties of polymers. This compound and related propylene glycol benzoates can function as high-viscosity plasticizers and viscosity modifiers in various polymer systems. These applications are particularly relevant in formulations for paints, coatings, adhesives, and sealants.

Benzoate esters are valued for their ability to increase the flexibility and durability of polymers. When incorporated into a polymer matrix, they reduce the intermolecular forces between polymer chains, lowering the glass transition temperature and making the material softer and more pliable. A patent for novel benzoate ester compositions highlights their use in two-part curable polymer compositions, such as polysulfide sealants used in construction and automotive applications.

In these systems, the high viscosity of certain benzoate ester compositions helps to balance the viscosity of the two parts of the formulation (the polymer base and the curing agent), which facilitates uniform mixing and ensures a consistent cure. The inclusion of propylene glycol monobenzoate and dibenzoate can significantly alter the mechanical properties of the final cured polymer.

Table 1: Effect of Propylene Glycol Benzoate Esters on Polysulfide Sealant Properties

| Property | Control (No Benzoate Ester) | With Propylene Glycol Benzoate Blend | Change (%) |

|---|---|---|---|

| Shore A Hardness | 55 | 45 | -18% |

| Elongation at Break (%) | 150 | 350 | +133% |

| Stress at Break (psi) | 220 | 200 | -9% |

Catalytic Applications and Catalyst Development within Benzoate Chemistry

The synthesis of benzoate esters, particularly enantiopure ones like this compound, relies heavily on the development of efficient and selective catalysts. The field of benzoate chemistry has seen significant advancements in catalysis, moving from traditional acid catalysis to more sophisticated and environmentally benign methods.

Enzymatic Catalysis (Lipases) One of the most effective methods for producing chiral esters is through enzymatic kinetic resolution, a form of biocatalysis. Lipases (Triacylglycerol hydrolases, EC 3.1.1.3) are widely used for this purpose due to their high enantioselectivity, ability to function in organic solvents, and operation under mild reaction conditions. pherobase.com In the context of this compound, lipases can resolve a racemic mixture of 1,2-propanediol through enantioselective esterification with benzoic acid (or a derivative) or through the selective hydrolysis of a racemic dibenzoate ester. wikipedia.org

The efficiency of this resolution is quantified by the enantiomeric ratio (E-value). A high E-value indicates that the enzyme has a strong preference for one enantiomer, allowing for the production of the other enantiomer with high enantiomeric excess (ee). For example, lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species have shown excellent performance in resolving chiral alcohols and their esters. wikipedia.orgscilit.comnih.gov

Table 2: Representative Lipases in the Kinetic Resolution of Chiral Alcohols/Esters

| Lipase Source | Common Name / Form | Typical Reaction | Selectivity Noted |

|---|---|---|---|

| Candida antarctica B | CALB / Novozym 435 | Esterification / Hydrolysis | High (E > 200) for many substrates nih.gov |

| Pseudomonas cepacia | PCL | Hydrolysis / Acylation | Good to excellent selectivity wikipedia.org |

| Candida rugosa | CRL | Esterification / Hydrolysis | Substrate-dependent selectivity researchgate.net |

Solid Acid and Advanced Solvent Catalysis Beyond enzymatic methods, research into heterogeneous catalysts and novel solvent systems aims to create more sustainable and reusable catalytic processes for esterification. Studies have explored the use of solid acid catalysts, such as cesium-exchanged heteropoly acids supported on clay (e.g., Cs₂.₅H₀.₅PW₁₂O₄₀/K-10), for the esterification of diols like 1,2-propanediol. nih.gov These catalysts offer advantages in terms of easy separation from the reaction mixture and potential for reuse.